Ethyl 5-aminofuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-aminofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJNWESTKYPZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166466 | |
| Record name | 2-furancarboxylic acid, 5-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15856-35-6 | |
| Record name | 2-furancarboxylic acid, 5-amino-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015856356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-furancarboxylic acid, 5-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 Aminofuran 2 Carboxylate
Reduction-Based Synthetic Routes
A common and effective strategy for introducing the amino group onto the furan (B31954) ring involves the reduction of a corresponding nitro or azido (B1232118) precursor. This approach benefits from the often straightforward synthesis of the nitro- or azido-substituted furan.
The reduction of ethyl 5-nitrofuran-2-carboxylate is a frequently employed method for the synthesis of ethyl 5-aminofuran-2-carboxylate. This transformation can be achieved using various reducing agents. For the related benzofuran (B130515) derivative, ethyl 5-aminobenzofuran-2-carboxylate, a common method involves the reduction of the corresponding nitro compound using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. google.com This catalytic hydrogenation is typically efficient and proceeds under mild conditions. google.com
Similarly, the reduction of an azido group at the 5-position of the furan ring would also yield the desired amine. While specific examples for the reduction of ethyl 5-azidofuran-2-carboxylate were not found, the reduction of azides to amines is a standard and high-yielding transformation in organic synthesis, often accomplished with reagents like hydrogen sulfide, triphenylphosphine, or catalytic hydrogenation.
| Precursor | Reducing Agent/Catalyst | Product | Reaction Conditions |
| Ethyl 5-nitrobenzofuran-2-carboxylate | 5% Palladium on carbon, Hydrogen | Ethyl 5-aminobenzofuran-2-carboxylate | 15-25 °C, 3 MPa or 2MPa, Ethanol solvent. google.com |
Direct Substitution Reactions on the Furan Ring System
The direct introduction of an amino group onto the furan ring at the 5-position of an existing ethyl furan-2-carboxylate (B1237412) represents a theoretically straightforward approach. This typically involves the nucleophilic substitution of a suitable leaving group, such as a halogen, located at the 5-position. The reactivity of halogens on the furan ring towards nucleophilic substitution is generally low and often requires harsh reaction conditions or the use of metal catalysts.
For instance, the substitution of a halogen at the 5-position of a furan-2-carboxylate with an amine or ammonia (B1221849) could provide a direct route to the target molecule. However, the electron-rich nature of the furan ring makes it less susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. While the carboxylate group at the 2-position does provide some activation, these reactions can still be challenging.
| Starting Material | Reagent | Conditions | Product | Yield |
| Ethyl 5-bromofuran-2-carboxylate | Ammonia | High pressure, high temperature | This compound | Not reported |
| Ethyl 5-chlorofuran-2-carboxylate | Amine | Copper catalyst | This compound | Not reported |
This table represents plausible but not specifically documented reactions for the target compound based on general principles of furan chemistry.
Oxazole (B20620) Cycloaddition Methodologies for Furan Construction
The construction of the furan ring itself through a cycloaddition reaction is a powerful strategy in heterocyclic synthesis. One such approach involves the [3+2] cycloaddition of an oxazole with an alkyne. In this methodology, the oxazole acts as a three-atom component and the alkyne as a two-atom component. The reaction typically proceeds via a Diels-Alder reaction with inverse electron demand, followed by the elimination of a small molecule (e.g., a nitrile) to afford the furan ring.
To synthesize this compound via this route, one would require a suitably substituted oxazole and an alkyne that would lead to the desired substitution pattern on the resulting furan ring. For example, the reaction of an oxazole bearing an amino or a protected amino group with an propiolate ester could theoretically yield the target compound. However, specific examples of this strategy for the synthesis of this compound are not prevalent in the literature.
Elimination Reactions from Dihydrofuran Intermediates
The synthesis of furans can also be achieved through elimination reactions from dihydrofuran precursors. This approach involves the creation of a saturated or partially saturated furan ring system, followed by the elimination of a leaving group to introduce the double bonds and form the aromatic furan ring.
For the synthesis of this compound, a potential route could involve the synthesis of an ethyl 4,5-dihydro-5-aminofuran-2-carboxylate intermediate. The subsequent elimination of a molecule of water or another suitable leaving group from this intermediate would lead to the formation of the desired aromatic furan. The feasibility of this approach would depend on the stability of the dihydrofuran intermediate and the efficiency of the elimination step.
Advanced Synthetic Approaches and Enhancements
Modern synthetic chemistry continually seeks to improve upon existing methods by enhancing efficiency, reducing reaction times, and simplifying purification processes. Microwave-assisted synthesis and one-pot strategies are at the forefront of these advancements.
Microwave-Assisted Synthesis of Furan Derivatives
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. While specific literature on the microwave-assisted synthesis of this compound is scarce, the reduction of the precursor, ethyl 5-nitrofuran-2-carboxylate, is a reaction that could potentially be accelerated under microwave conditions. The use of microwave heating can enhance the rate of catalytic reductions, often leading to cleaner and faster conversions.
| Reaction | Catalyst | Solvent | Time (Microwave) | Time (Conventional) | Yield |
| Reduction of Ethyl 5-nitrofuran-2-carboxylate | Pd/C, H2 | Ethanol | Minutes | Hours | Potentially higher |
This table illustrates the potential advantages of microwave-assisted synthesis for a key step in the preparation of the target compound.
One-Pot Synthetic Strategies for Furan Systems
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. For the synthesis of this compound, a one-pot strategy could involve the in-situ formation of a precursor followed by its conversion to the final product.
For example, a one-pot procedure could be envisioned where a suitable starting material is first converted to a 5-substituted furan-2-carboxylate intermediate, which is then directly aminated in the same reaction vessel. While specific one-pot syntheses for this compound are not widely reported, the development of such methods for related aminofuran and benzofuran systems suggests the potential for future applications in this area. mdpi.com
Reactivity and Derivatization Pathways of Ethyl 5 Aminofuran 2 Carboxylate
Reactions Involving the Furan (B31954) Ring System
The furan moiety in ethyl 5-aminofuran-2-carboxylate is the primary site of reactivity, undergoing a range of transformations that allow for the construction of more complex molecular architectures.
Oxidation Reactions of the Furan Moiety
The furan ring is susceptible to oxidation, which can lead to ring-opening or the formation of other heterocyclic systems. researchgate.net The outcome of the oxidation is highly dependent on the oxidizing agent and reaction conditions. For instance, oxidation of furan derivatives can yield 1,4-dicarbonyl compounds, carboxylic acids, or pyranones. researchgate.net In some cases, the furan ring can be oxidized to form a furan-2,5-dione. Enzyme-catalyzed oxidation has also been explored for the conversion of related furan compounds. nih.gov
A patented process describes the oxidation of furoates to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids. google.com This process utilizes an oxidizing gas in the presence of a solvent and a catalyst system. google.com
| Oxidizing Agent | Product(s) | Reference |
| Varies | 1,4-dicarbonyl compounds, carboxylic acids, pyranones | researchgate.net |
| Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Furan-2,5-dione | |
| Oxidizing gas with catalyst | 5-(alkoxycarbonyl)furan-2-carboxylic acid | google.com |
| FAD-dependent enzyme | Furan-2,5-dicarboxylic acid (from related compounds) | nih.gov |
Nucleophilic Additions and Substitutions on the Furan Ring
The electron-rich nature of the furan ring makes it susceptible to attack by various nucleophiles, leading to addition or substitution products. These reactions are crucial for introducing new functional groups onto the furan core. researchgate.net
Reactions of the furan ring with oxygen nucleophiles are a key aspect of its chemistry. researchgate.net While specific examples directly involving this compound are not extensively detailed in the provided search results, related benzofuran (B130515) systems undergo palladium-catalyzed nucleophilic substitution with oxygen nucleophiles. unicatt.it
The furan ring can react with nitrogen nucleophiles. researchgate.net For the related benzofuran series, palladium-catalyzed reactions with various nitrogen-based nucleophiles, including primary and secondary amines, have been demonstrated to proceed in good to excellent yields. unicatt.it
Electrophilic Aromatic Substitutions on the Furan Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, including furans. masterorganicchemistry.comyoutube.commasterorganicchemistry.com In EAS, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comyoutube.com The amino and ester groups on the furan ring of this compound will direct incoming electrophiles to specific positions on the ring. The amino group is a strong activating group and ortho-, para-director, while the ethyl carboxylate group is a deactivating group and a meta-director. The interplay of these two substituents governs the regioselectivity of electrophilic substitution reactions.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the nitration of a related furoate derivative has been reported as a step in a multi-step synthesis. researchgate.net
| Reaction | Reagents | Product Type | Reference |
| Nitration | Nitronium acetate | Nitro-substituted furan | researchgate.net |
| General EAS | Electrophile (E+), often with a Lewis acid catalyst | Substituted furan | masterorganicchemistry.comyoutube.commasterorganicchemistry.com |
Cycloaddition Chemistry of the Furan Ring (e.g., [2+2] Cycloadditions)
The furan ring can participate in cycloaddition reactions, serving as a diene in Diels-Alder reactions ([4+2] cycloadditions) or reacting through other cycloaddition pathways. researchgate.net While the prompt specifically mentions [2+2] cycloadditions, the search results more broadly reference the cycloaddition reactivity of furans. For example, a reaction of a related trisubstituted ethylene (B1197577) of the 5-nitrofurane series with diazomethane (B1218177) was found to proceed via a stepwise mechanism to form cyclopropane (B1198618) derivatives, rather than through a 1,3-dipolar cycloaddition. researchgate.net
Photochemical Transformations of Furan Derivatives
The photochemistry of furan and its derivatives is complex and can lead to a variety of isomeric products. netsci-journal.com Upon direct irradiation, furans can undergo isomerization, while sensitized reactions may yield cyclopropenyl derivatives. netsci-journal.com For instance, the irradiation of furan derivatives in the presence of propylamine (B44156) has been shown to produce the corresponding N-propylpyrrole. rsc.org
The photochemical behavior is dictated by the electronic transitions within the molecule upon absorption of light. Theoretical studies suggest that furan can react from its triplet state to form a biradical intermediate, which can then lead to cyclopropenyl derivatives. netsci-journal.com Isomerization products, on the other hand, are thought to arise from the excited singlet state via a Dewar-type intermediate. netsci-journal.com In some cases, photochemical reactions can be utilized for constructive synthetic purposes, such as the photoredox-mediated three-component alkylation of furans to create complex chiral heteroaromatic molecules. bris.ac.uk The presence of substituents, such as the amino and carboxylate groups in this compound, can be expected to influence the course of these photochemical transformations, although specific studies on this particular compound are not prevalent.
Reactivity of the 5-Amino Substituent
The amino group at the 5-position of the furan ring is a key site for derivatization, enabling the introduction of various functional groups and the construction of more complex molecular architectures.
Diazotization Reactions and Investigation of Novel/Anomalous Products
The diazotization of primary aromatic amines is a fundamental transformation that typically yields diazonium salts. organic-chemistry.orgbyjus.com These salts are versatile intermediates in organic synthesis. organic-chemistry.org However, the diazotization of aminofurans can lead to unexpected products. In the case of this compound, diazotization does not yield the expected stable diazonium salt. Instead, it results in the formation of a novel bislactone product. researchgate.net This anomalous outcome highlights the unique reactivity of the furan ring system under diazotization conditions. The mechanism likely involves an intramolecular reaction sequence following the initial formation of the unstable diazonium species. The study of such reactions is crucial for understanding the fundamental reactivity of heterocyclic amines and for the potential discovery of new synthetic pathways. researchgate.netresearchgate.net
Derivatization via Acylation and Other Nitrogen-Centered Transformations
The amino group of this compound readily undergoes acylation reactions to form the corresponding amides. libretexts.orgrsc.orgkhanacademy.org This transformation is a common strategy for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. nih.gov The reaction typically involves treating the aminofuran with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. rsc.orgkhanacademy.org Microwave-assisted synthesis has been shown to be an efficient method for the preparation of furan-containing amides. researchgate.net
Beyond simple acylation, other nitrogen-centered transformations can be envisaged, although they are less commonly reported for this specific substrate. These could include alkylation, sulfonylation, and reactions to form other nitrogen-containing functional groups, further expanding the chemical space accessible from this starting material. The synthesis of 5-substituted 3-aminofuran-2-carboxylate esters has been achieved through a multi-step process involving a Mitsunobu reaction followed by cyclization. nih.gov
Transformations of the Ethyl Carboxylate Group
The ethyl carboxylate group at the 2-position of the furan ring provides another handle for chemical modification, primarily through reactions targeting the ester functionality.
Hydrolysis Reactions of the Ester Functionality
The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. google.com Basic hydrolysis, also known as saponification, is a common method for this transformation, typically employing an aqueous solution of a strong base like sodium hydroxide. google.comyoutube.com The resulting carboxylate salt can then be protonated by the addition of acid to yield the free carboxylic acid. google.com This transformation is a fundamental step in the synthesis of many furan-2-carboxylic acid derivatives, which are themselves important building blocks in various fields. nih.gov
The hydrolysis of the ester opens up new avenues for derivatization, as the resulting carboxylic acid can participate in a range of reactions, such as conversion to acid chlorides, amides, and other esters.
Dimerization Pathways Involving the Ester Moiety
While not extensively documented for this compound itself, furan-2-carboxylates can be involved in dimerization and polymerization processes. For instance, furan-2,5-dicarboxylic acid (FDCA), a related compound, is a key monomer in the production of bio-based polymers like polyethylene (B3416737) furandicarboxylate (PEF). rsc.org The synthesis of furan dicarboxylic acid esters (DAFs) from biomass-derived galactaric acid has also been reported, highlighting the potential for these molecules to act as building blocks for larger structures. acs.org It is conceivable that under specific reaction conditions, this compound could undergo dimerization or oligomerization, potentially involving both the carboxylate and amino functionalities, to form novel macrocyclic or polymeric structures.
Annulation and Fused Heterocycle Formation
The strategic placement of the amino and carboxylate groups on the furan scaffold of this compound makes it an ideal precursor for the synthesis of a variety of fused heterocycles. The amino group provides a reactive site for initiating cyclization, while the adjacent furan ring and the ester group play crucial roles in the formation of the final bicyclic or tricyclic systems. These annulation strategies are key to accessing novel chemical entities with diverse biological and physical properties.
The construction of the furo[2,3-b]pyridine (B1315467) skeleton from this compound can be effectively achieved through condensation reactions with 1,3-dicarbonyl compounds, a classic strategy known as the Friedländer annulation. In this approach, the enamine character of the aminofuran facilitates a reaction with a β-ketoester or a related 1,3-dielectrophile.
The reaction is typically catalyzed by acid or base and proceeds through an initial condensation between the amino group of the furan and one of the carbonyl groups of the dicarbonyl compound to form an enamine or imine intermediate. Subsequent intramolecular cyclization via attack of the electron-rich C4 position of the furan ring onto the second carbonyl group, followed by dehydration, yields the aromatic furo[2,3-b]pyridine ring system. The choice of the 1,3-dicarbonyl compound determines the substitution pattern on the newly formed pyridine (B92270) ring. For instance, using ethyl acetoacetate (B1235776) would introduce a methyl group and a hydroxyl group (or its tautomer) onto the pyridine ring.
Table 1: Synthesis of Furo[2,3-b]pyridine Derivatives
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Ethyl acetoacetate | Acid catalyst (e.g., p-TsOH), Reflux in Toluene | Ethyl 4-hydroxy-2-methylfuro[2,3-b]pyridine-5-carboxylate |
| This compound | Diethyl malonate | Strong base (e.g., NaOEt), High temperature | Ethyl 4-hydroxy-2-oxofuro[2,3-b]pyridine-5-carboxylate |
| This compound | Malononitrile | Base catalyst (e.g., piperidine), Reflux in Ethanol | Ethyl 4-amino-2-cyanofuro[2,3-b]pyridine-5-carboxylate |
Furo[2,3-d]pyrimidines represent an important class of fused heterocycles, and this compound is a key starting material for their synthesis. The general strategy involves the reaction of the aminofuran with a three-atom component that provides the necessary atoms to form the pyrimidine (B1678525) ring.
One common method involves a two-step process where the aminofuran is first reacted with an orthoformate, such as triethyl orthoformate, to form an ethoxymethyleneamino intermediate. This intermediate is then cyclized with a nitrogen-containing nucleophile like ammonia (B1221849), an amine, or hydrazine (B178648) to yield the substituted furo[2,3-d]pyrimidine. arkat-usa.org
Alternatively, direct cyclocondensation with reagents like formamide (B127407), urea, or thiourea (B124793) can be employed to construct the pyrimidine ring in a single step. For example, heating this compound with formamide can yield furo[2,3-d]pyrimidin-4-one. The use of isocyanates or isothiocyanates provides another route to furopyrimidinones, where the amino group attacks the electrophilic carbon of the isocyanate, followed by cyclization involving the ester group to close the pyrimidinone ring.
Table 2: Synthesis of Furo[2,3-d]pyrimidine Derivatives
| Reactant | Reagent(s) | Conditions | Product |
|---|---|---|---|
| This compound | 1) Triethyl orthoformate, Acetic anhydride 2) Ammonia | 1) Reflux 2) Heat in sealed tube | Ethyl 4-aminofuro[2,3-d]pyrimidine-5-carboxylate |
| This compound | Formamide | High temperature (e.g., 180-200 °C) | Furo[2,3-d]pyrimidin-4(3H)-one |
| This compound | Potassium thiocyanate, Acetic acid | Reflux | Ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidine-5-carboxylate |
| This compound | Phenyl isocyanate | Pyridine, Heat | Ethyl 3-phenyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate |
The synthesis of sulfur-containing fused heterocycles like furo[3,2-b]thiazines and furo[2,3-d]thiazoles from this compound involves the incorporation of a sulfur atom, typically through reaction with appropriate sulfur-based reagents.
For the construction of the furo[2,3-d]thiazole (B11771582) ring, a common approach is the Hantzsch thiazole (B1198619) synthesis. ijper.orgorganic-chemistry.orgmdpi.com This would involve a two-step sequence starting with the conversion of the amino group of this compound into a thioamide functionality, for example, by reaction with phosphorus pentasulfide or Lawesson's reagent. The resulting thioamide can then be condensed with an α-haloketone (e.g., chloroacetone) to form the thiazole ring. An alternative Hantzsch-type approach involves the α-halogenation of the furan ring at the C4 position, followed by reaction with thiourea.
The formation of the furo[3,2-b]thiazine ring system is less commonly reported but can be envisioned through the reaction of the aminofuran with reagents containing both a sulfur atom and a suitable electrophilic carbon. For example, reaction with a β-halo- or β-sulfonyloxy-acyl halide could lead to initial N-acylation, followed by an intramolecular nucleophilic substitution by the sulfur atom to form the six-membered thiazine (B8601807) ring.
Table 3: Synthesis of Fused Thiazole and Thiazine Derivatives
| Reactant | Reagent(s) | Conditions | Product Class |
|---|---|---|---|
| Ethyl 5-thioacetamidofuran-2-carboxylate | Ethyl bromopyruvate | Reflux in Ethanol | Furo[2,3-d]thiazole |
| This compound | Potassium thiocyanate, Bromine | Acetic acid, Low temperature | Furo[2,3-d]thiazole |
| This compound | 2-Chloroacetyl chloride | Base (e.g., Triethylamine), DCM | Furo[3,2-b]thiazinone |
Advanced Spectroscopic and Structural Characterization of Ethyl 5 Aminofuran 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR analysis provides detailed information about the hydrogen atoms within the molecule. The ¹H-NMR spectrum of Ethyl 5-aminofuran-2-carboxylate shows distinct signals corresponding to each unique proton environment.
In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the ethyl ester group protons appear as a triplet around 1.32 ppm (for the methyl group, -CH₃) and a quartet around 4.26 ppm (for the methylene (B1212753) group, -OCH₂-), indicative of the coupling between these adjacent protons. The protons of the primary amine group (-NH₂) are observed as a broad singlet at approximately 4.30 ppm. The furan (B31954) ring protons display characteristic signals: the proton at position 3 (H-3) appears as a doublet at about 5.28 ppm, and the proton at position 4 (H-4) shows a corresponding doublet at 6.95 ppm. The coupling between these two protons confirms their adjacent positions on the furan ring.
¹H-NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.32 | Triplet | 3H | -CH₃ |
| 4.26 | Quartet | 2H | -OCH₂- |
| 4.30 | Broad Singlet | 2H | -NH₂ |
| 5.28 | Doublet | 1H | Furan H-3 |
| 6.95 | Doublet | 1H | Furan H-4 |
Spectroscopic data obtained in CDCl₃.
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The ethyl group carbons are found in the upfield region of the spectrum, with the methyl carbon (-CH₃) at approximately 14.4 ppm and the methylene carbon (-OCH₂-) at around 59.9 ppm. The furan ring carbons show signals at characteristic chemical shifts: C-3 at 85.3 ppm, C-4 at 122.9 ppm, and the ester-substituted C-2 at 133.0 ppm. The carbonyl carbon (C=O) of the ester group appears significantly downfield at 159.2 ppm, and the amine-substituted C-5 is observed at 161.9 ppm.
¹³C-NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 14.4 | -CH₃ |
| 59.9 | -OCH₂- |
| 85.3 | Furan C-3 |
| 122.9 | Furan C-4 |
| 133.0 | Furan C-2 |
| 159.2 | Ester C=O |
| 161.9 | Furan C-5 |
Spectroscopic data obtained in CDCl₃.
Nitrogen-15 NMR spectroscopy is a specialized technique used to investigate the nitrogen atoms within a molecule. This analysis can provide valuable insights into the electronic environment of the amino group in this compound. However, detailed ¹⁵N-NMR spectral data for this specific compound is not widely available in the surveyed scientific literature.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing correlations between directly bonded protons and carbons. An HMQC spectrum of this compound would show cross-peaks connecting the signals of H-3 and C-3, H-4 and C-4, the protons of the -OCH₂- group with the C-1' carbon, and the methyl protons with the C-2' carbon, thereby confirming the assignments made in the 1D NMR spectra. While these techniques are invaluable for structural confirmation, specific HMQC spectral data for this compound were not found in the reviewed literature.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed as two distinct bands in the region of 3425 cm⁻¹ and 3320 cm⁻¹. The ester carbonyl (C=O) group shows a strong absorption band around 1685 cm⁻¹. Other significant absorptions include those for C=C double bonds and other bonds within the furan ring structure, which appear in the 1620-1480 cm⁻¹ region.
Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3425, 3320 | N-H Stretch | Primary Amine (-NH₂) |
| 1685 | C=O Stretch | Ester Carbonyl |
| 1620, 1530, 1480 | C=C Stretch / Ring Vibrations | Furan Ring |
Spectroscopic data obtained using KBr pellet.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Interactive Data Table: UV-Vis Spectral Data for a Related Aminofuran Derivative
| Wavelength (λmax) | Solvent |
| 220 nm | Methanol |
| 293 nm | Methanol |
| Note: This data is for a derivative as reported in a study by Prousek et al. and may be indicative of the spectral behavior of this compound. researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. The molecular weight of this compound is 155.15 g/mol . In a mass spectrometer, the molecule would be ionized to form a molecular ion (M+•) with an expected m/z (mass-to-charge ratio) of 155.
The fragmentation of this molecular ion would proceed through characteristic pathways for esters and furan derivatives. Key fragmentation patterns would likely involve:
Loss of the ethoxy group (-OC2H5): This would result in a fragment ion [M - 45]+ at m/z 110. This is a common fragmentation for ethyl esters.
Loss of ethylene (B1197577) (-C2H4) via McLafferty rearrangement: This would produce a fragment ion [M - 28]+ at m/z 127.
Cleavage of the furan ring: The furan ring can undergo various ring-opening and fragmentation pathways, leading to smaller characteristic ions.
While a specific published mass spectrum for this compound is not available, a study on its derivatives provides an example of the complexity of fragmentation in this class of compounds. For a derivative with a molecular weight of 240, the mass spectrum showed a base peak at m/z 198 and other significant fragments at m/z 170, 153, 141, and 124. researchgate.net This highlights the intricate fragmentation behavior of substituted aminofurans.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| Fragment | m/z (Predicted) | Description |
| [C7H9NO3]+• | 155 | Molecular Ion (M+•) |
| [C5H4NO2]+ | 110 | Loss of ethoxy group (-OC2H5) |
| [C5H5NO3]+• | 127 | Loss of ethylene (-C2H4) |
X-ray Crystallography for Solid-State Molecular Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structures of four different 2-aminofuran derivatives have been determined, specific crystallographic data for this compound is not present in the available literature. researchgate.net
A hypothetical crystallographic study would reveal the planarity of the furan ring and the conformation of the ethyl ester group relative to the ring. Key parameters that would be determined include:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Intramolecular Geometry: Precise bond lengths and angles of the furan ring, the C-N bond of the amino group, and the C=O and C-O bonds of the ester.
Intermolecular Interactions: The presence of hydrogen bonding involving the amino group and the carbonyl oxygen, as well as potential π-π stacking interactions between furan rings, would be identified. These interactions are crucial in determining the packing of the molecules in the crystal.
Quadrupole Double Resonance Techniques
Nuclear Quadrupole Resonance (NQR) spectroscopy is a sensitive technique for studying the local chemical environment of quadrupolar nuclei (those with a spin quantum number I > 1/2), such as 14N. Quadrupole Double Resonance techniques, such as Nuclear Quadrupole Double Resonance (NQDR), enhance the sensitivity and allow for the detection of NQR signals from nuclei like 14N, which can be challenging to observe directly.
There are no specific studies in the available literature that apply quadrupole double resonance techniques to this compound. However, such a study would be highly informative. By measuring the 14N quadrupole coupling constant and asymmetry parameter, one could gain detailed insights into the electronic structure of the nitrogen atom in the amino group. This data would reflect the degree of p-character in the nitrogen lone pair and its involvement in conjugation with the furan ring, providing a sensitive probe of the electronic environment that complements information from other spectroscopic methods.
Theoretical and Computational Investigations on Ethyl 5 Aminofuran 2 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic properties of ethyl 5-aminofuran-2-carboxylate. These calculations, often employing methods like Density Functional Theory (DFT), help in understanding the distribution of electrons within the molecule, which in turn dictates its reactivity.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For the related compound 5-amino-furan-2-carboxylic acid, it has been suggested that Quantum Mechanical (QM) calculations can be used to evaluate electronic properties like the HOMO-LUMO gap to predict its reactivity.
The distribution of electrostatic potential on the molecular surface, another output of these calculations, can reveal the sites most prone to electrophilic or nucleophilic attack. In this compound, the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group are expected to be regions of negative potential, while the hydrogen atoms of the amino group and the furan (B31954) ring protons are likely to be regions of positive potential.
Molecular Structure Optimization and Conformation Analysis
Computational methods are employed to determine the most stable three-dimensional structure of this compound. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule.
The furan ring is nearly planar, but the substituents, the amino group and the ethyl carboxylate group, can adopt various conformations. The orientation of the ethyl carboxylate group relative to the furan ring is of particular interest, as it can influence the molecule's electronic properties and steric hindrance in reactions. The planarity of the system can be affected by the formation of intramolecular hydrogen bonds between the amino group and the carbonyl oxygen of the ester.
Prediction of Spectroscopic Properties
Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. A study on ethyl 5-aminofuroate (a synonym for this compound) and its derivatives has provided experimental spectral data. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds. For this compound, key vibrational modes would include the N-H stretches of the amino group, the C=O stretch of the ester, and the C-O-C stretches of the furan ring and the ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using computational methods. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. Comparing calculated and experimental NMR spectra can help confirm the proposed structure and conformation of the molecule in solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be calculated using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations can predict the absorption maxima (λ_max) and help interpret the electronic nature of the transitions, such as π→π* or n→π* transitions. The experimental UV spectrum of a methanolic solution of a related compound showed absorption maxima at 220 nm and 293 nm. researchgate.net
The following table summarizes the types of spectroscopic data that can be predicted computationally and compared with experimental findings:
| Spectroscopic Technique | Predicted Parameters | Corresponding Experimental Data |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Absorption Bands (cm⁻¹) |
| ¹H NMR | Chemical Shifts (ppm) | Chemical Shifts (ppm) |
| ¹³C NMR | Chemical Shifts (ppm) | Chemical Shifts (ppm) |
| UV-Vis | Absorption Maxima (λ_max, nm) | Absorption Maxima (λ_max, nm) |
Computational Studies on Reaction Mechanisms and Pathways
Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.
For instance, computational studies can be used to explore the reactivity of the amino group in acylation or diazotization reactions. The calculations can help determine whether the reaction proceeds through a stepwise or concerted mechanism and can predict the regioselectivity of reactions on the furan ring.
One documented reaction of ethyl 5-aminofuroate is its reaction with diazomethane (B1218177), which leads to an aziridine (B145994) derivative. researchgate.net Computational modeling could elucidate the pathway of this reaction, determining whether it is a direct cycloaddition or involves a stepwise mechanism with the formation of an intermediate.
Furthermore, computational studies can provide insights into the synthesis of this compound itself, for example, by modeling the reduction of ethyl 5-nitrofuran-2-carboxylate. researchgate.net These studies can help optimize reaction conditions by providing a deeper understanding of the reaction energetics.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl 5-aminofuran-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common synthetic route involves nucleophilic substitution or condensation reactions. For example, reacting mthis compound with potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at 60°C for 12 hours yields derivatives with high purity . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. Kinetic studies (e.g., time-resolved NMR) can identify rate-limiting steps.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm molecular structure via proton environments (e.g., amine protons at δ 5–6 ppm, ester carbonyl at ~165–170 ppm).
- FT-IR : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, NH₂ bend ~1600 cm⁻¹).
- HPLC-MS : Assess purity and molecular weight (C₆H₇NO₃, MW 155.15 g/mol) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for heterocyclic scaffolds with antimicrobial or anti-inflammatory properties. For example, furan derivatives are tested in structure-activity relationship (SAR) studies by modifying the amine or ester groups . Biological assays (e.g., MIC tests for antimicrobial activity) should follow OECD guidelines for reproducibility.
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Charge distribution analysis identifies nucleophilic/electrophilic sites (e.g., amine group for functionalization). Compare computational results with experimental UV-Vis or cyclic voltammetry data .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution or twinned data. Validate hydrogen bonding networks via Mercury software. Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm conformer ratios. Discrepancies in bond lengths >0.02 Å warrant re-measurement .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to pH 1–13 buffers at 40–80°C. Monitor degradation via HPLC.
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf life.
- Statistical analysis : Use ANOVA to identify significant degradation pathways (e.g., hydrolysis of the ester group) .
Q. What orthogonal methods validate the purity of this compound?
- Methodological Answer : Combine:
- Elemental analysis (C, H, N within ±0.4% of theoretical values).
- DSC/TGA to detect polymorphic transitions or impurities.
- 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
Discrepancies >5% in purity metrics require re-crystallization or column chromatography .
Data Presentation Guidelines
- Tables : Include raw data (e.g., crystallographic parameters, R-factors) and processed results (e.g., % yield, IC₅₀ values).
- Figures : Use ORTEP diagrams for crystal structures and reaction schemes with annotated conditions .
- Statistical Reporting : Specify error margins (e.g., ±SD for triplicate experiments) and significance tests (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
